N-[1-(adamantan-1-yl)propylidene]hydroxylamine
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Overview
Description
N-[1-(adamantan-1-yl)propylidene]hydroxylamine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . It is also known by its IUPAC name, 1-(1-nitrosopropyl)adamantane . This compound is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon, and a hydroxylamine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with nitrosating agents. One common method includes the reaction of 1-adamantylamine with nitrosyl chloride in the presence of a base to form the desired product . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(adamantan-1-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxylamines .
Scientific Research Applications
N-[1-(adamantan-1-yl)propylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable complexes with them. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-adamantylamine
- 1-nitrosoadamantane
- N-(adamantan-1-yl)hydroxylamine
Uniqueness
N-[1-(adamantan-1-yl)propylidene]hydroxylamine is unique due to its specific structural features, including the adamantane moiety and the hydroxylamine group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(NZ)-N-[1-(1-adamantyl)propylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3/b14-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFZJPRDIIBXIQ-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/O)/C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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